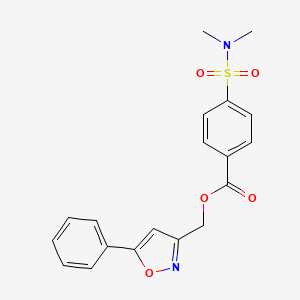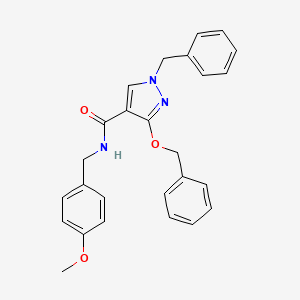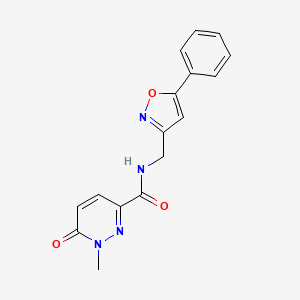
1-Bromo-5-(difluoromethyl)-2,3-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-5-(difluoromethyl)-2,3-difluorobenzene is an organic compound with the molecular formula C7H3BrF3 It is a derivative of benzene, where the hydrogen atoms are substituted with bromine and difluoromethyl groups
Preparation Methods
The synthesis of 1-Bromo-5-(difluoromethyl)-2,3-difluorobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 5-(difluoromethyl)-2,3-difluorobenzene using bromine or a bromine source in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom with a bromine atom.
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to produce the compound in larger quantities. These methods often optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
1-Bromo-5-(difluoromethyl)-2,3-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, amine, or alkoxide ions, under suitable conditions. These reactions typically require a base and a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation with strong oxidizing agents like potassium permanganate can introduce additional functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds. These reactions often use palladium catalysts and require specific ligands and bases.
The major products formed from these reactions depend on the reagents and conditions used. For instance, substitution with an amine can yield an amino-substituted benzene derivative.
Scientific Research Applications
1-Bromo-5-(difluoromethyl)-2,3-difluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules
Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly in the design of drugs that require specific fluorinated aromatic rings. Fluorine atoms can enhance the metabolic stability and bioavailability of drugs.
Industry: It is utilized in the production of specialty chemicals and materials, such as agrochemicals and polymers. The presence of fluorine atoms can impart desirable properties, such as increased resistance to degradation and improved performance.
Mechanism of Action
The mechanism by which 1-Bromo-5-(difluoromethyl)-2,3-difluorobenzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution or coupling reactions. The difluoromethyl groups can influence the electronic properties of the benzene ring, affecting the reactivity and stability of the compound.
In biological systems, the compound’s mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity, making the compound a valuable tool in drug discovery and development.
Comparison with Similar Compounds
1-Bromo-5-(difluoromethyl)-2,3-difluorobenzene can be compared with other similar compounds, such as:
1-Bromo-5-(difluoromethyl)-2-fluorobenzene: This compound has one less fluorine atom, which can affect its reactivity and applications.
1-Bromo-5-(trifluoromethyl)-2,3-difluorobenzene:
1-Chloro-5-(difluoromethyl)-2,3-difluorobenzene: Substituting bromine with chlorine can change the compound’s reactivity and the types of reactions it undergoes.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and difluoromethyl groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
1-bromo-5-(difluoromethyl)-2,3-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCQOQMUYAZPHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-9H-xanthene-9-carboxamide](/img/structure/B2630723.png)
![1-[7-ACETYL-3-(4-CHLOROPHENYL)-6-(3-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE](/img/structure/B2630726.png)



![Ethyl 2'-amino-1,6',7'-trimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2630732.png)




![ethyl 4-[2-({5-[(2-phenoxyacetamido)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamido]benzoate](/img/structure/B2630741.png)



